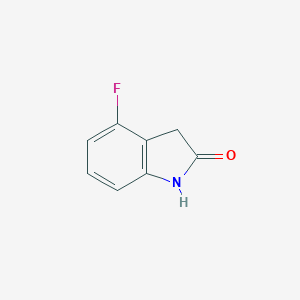

4-Fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDSLMNPSVQOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573515 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-94-9 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroindolin-2-one: Properties, Synthesis, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoroindolin-2-one (CAS No. 138343-94-9), a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides insights into its synthesis, and explores its application as a key building block for the development of potent kinase inhibitors. Experimental protocols and relevant signaling pathways are discussed to support researchers in the fields of drug discovery and organic synthesis.

Introduction

This compound, also known as 4-fluorooxindole, is a synthetic organic compound featuring an indolin-2-one core structure with a fluorine atom substituted at the 4-position of the benzene ring. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of kinase inhibitors for cancer therapy.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The oxindole core is a privileged scaffold for the design of ATP-competitive kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 138343-94-9 | [2] |

| Molecular Formula | C₈H₆FNO | [2] |

| Molecular Weight | 151.14 g/mol | [2] |

| Appearance | White to slightly yellow solid | [5] |

| Melting Point | Not available | |

| Boiling Point | 297.1 °C | [2] |

| Solubility | Low aqueous solubility. Soluble in organic solvents like methanol, acetone, and DMSO. | |

| Storage | Room temperature, in a dry, sealed container. | [2][6] |

Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Expected signals for aromatic protons (shifted due to fluorine substitution), a singlet for the CH₂ group, and a broad singlet for the NH proton. |

| ¹³C NMR | Expected signals for aromatic carbons (with C-F coupling), a signal for the CH₂ group, and a characteristic signal for the carbonyl carbon (C=O). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1720 cm⁻¹), and C-F stretching. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 151.14. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the heterocyclic ring. |

Synthesis of this compound

General Experimental Protocol: Synthesis of Substituted Oxindoles

This protocol is based on established methods for oxindole synthesis and can be optimized for the preparation of this compound.

Step 1: Acylation of 3-Fluoroaniline

-

To a stirred solution of 3-fluoroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

-

A base, such as triethylamine or pyridine (1.2 eq.), is typically added to neutralize the HCl generated during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-fluorophenyl)acetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Add the crude 2-chloro-N-(3-fluorophenyl)acetamide (1.0 eq.) to a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0-3.0 eq.), in a high-boiling inert solvent (e.g., dichloroethane or nitrobenzene).

-

Heat the mixture to a temperature between 80-120 °C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Role in Kinase Inhibition

The oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 4-fluoro substituent in this compound can enhance binding affinity and selectivity for specific kinases.

General Kinase Signaling Pathway Targeted by Oxindole Inhibitors

Many oxindole-based kinase inhibitors target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the inhibitory potential of compounds like those derived from this compound is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

-

Kinase of interest (e.g., VEGFR2, PDGFRβ)

-

Kinase-specific substrate

-

ATP

-

This compound derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the 2X kinase solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of a 2X substrate/ATP solution to each well to start the reaction.

-

Incubate at room temperature for 1 hour.[7]

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[7]

-

-

ATP Generation and Luminescence Reading:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its fluorinated oxindole core provides a robust scaffold for developing targeted therapies against a range of diseases driven by aberrant kinase activity. The synthetic routes and assay protocols outlined in this guide offer a foundation for researchers to explore the potential of this compound and its derivatives in drug discovery and development. Further research into the specific biological targets and mechanisms of action of this compound derivatives will continue to be an important area of investigation.

References

- 1. 138343-94-9 | 4-Fluoro-1,3-dihydro-2H-indol-2-one [fluoromart.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 138343-94-9|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

synthesis of 4-Fluoroindolin-2-one from 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-Fluoroindolin-2-one, a key intermediate in medicinal chemistry, from the readily available starting material, 4-fluoroaniline. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The incorporation of a fluorine atom at the 4-position of the indolin-2-one core can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This guide outlines a common and effective two-step synthetic route, proceeding through an N-acylated intermediate, which is then cyclized to afford the target compound.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluoroaniline is typically achieved via a two-step process analogous to the Stolle synthesis. The first step involves the N-acylation of 4-fluoroaniline with chloroacetyl chloride to yield 2-chloro-N-(4-fluorophenyl)acetamide. The subsequent step is an intramolecular Friedel-Crafts reaction to cyclize the intermediate in the presence of a Lewis acid catalyst, yielding the desired this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

Reaction: 4-Fluoroaniline reacts with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-fluorophenyl)acetamide.

Materials:

-

4-Fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, Tetrahydrofuran)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Synthesis of this compound

Reaction: Intramolecular Friedel-Crafts cyclization of 2-chloro-N-(4-fluorophenyl)acetamide using a Lewis acid catalyst.

Materials:

-

2-chloro-N-(4-fluorophenyl)acetamide

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous high-boiling solvent (e.g., Dichlorobenzene, Nitrobenzene) or neat reaction

-

Ice

-

Water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a reaction vessel, carefully add aluminum chloride (2.0-3.0 equivalents) to a stirred suspension of 2-chloro-N-(4-fluorophenyl)acetamide (1.0 equivalent) in an anhydrous high-boiling solvent or as a neat mixture. Caution: The initial reaction can be exothermic.

-

Heat the reaction mixture to 130-160 °C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Acidify the aqueous mixture with concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | 85-95 | 131[1] |

| This compound | C₈H₆FNO | 151.14 | 60-80 | Not specified |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-fluoroaniline.

Caption: Synthetic workflow for this compound.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

-

2-chloro-N-(4-fluorophenyl)acetamide:

-

¹H NMR: Expected signals for the aromatic protons, the NH proton, and the methylene protons of the chloroacetyl group.

-

¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

-

Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations.

-

-

This compound:

-

¹H NMR: Expected signals for the aromatic protons, the NH proton, and the methylene protons at the 3-position of the indolinone ring.

-

¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

-

Mass Spectrometry: Molecular ion peak corresponding to the calculated mass (151.14 g/mol ).[2]

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations.

-

Safety Considerations

-

4-Fluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Chloroacetyl chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood, using appropriate PPE.

-

Aluminum chloride: Reacts violently with water. Handle in a dry environment and add to reaction mixtures cautiously.

-

The reaction involving heating with a Lewis acid should be conducted with appropriate shielding and temperature control.

This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. Researchers are advised to adapt and optimize the described procedures based on their specific laboratory conditions and scale of synthesis.

References

4-Fluoroindolin-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Fluoroindolin-2-one, a key intermediate in medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is a fluorinated heterocyclic compound. Its structure consists of an indolin-2-one core with a fluorine atom substituted at the 4-position of the benzene ring.

IUPAC Name: 4-fluoro-1,3-dihydroindol-2-one[1]

Synonyms: 4-Fluoro-1,3-dihydro-2H-indol-2-one[1]

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| CAS Number | 138343-94-9 | [1] |

| Boiling Point | 297.1°C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FT-IR | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related indolin-2-one derivatives. A common method involves the cyclization of a substituted aniline precursor. For instance, the synthesis of 5-fluoroindolin-2-one has been achieved through the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by a reduction and cyclization reaction using iron powder. A similar strategy, starting with an appropriately substituted fluorinated aniline or nitrobenzene, could likely be adapted for the synthesis of the 4-fluoro isomer.

Application in the Synthesis of Kinase Inhibitors

The indolin-2-one scaffold is a core component of many kinase inhibitors used in oncology. The fluorine atom at the 4-position can enhance the metabolic stability and binding affinity of the final drug molecule.

A representative experimental protocol for the use of a related indolin-2-one derivative in the synthesis of a kinase inhibitor involves a condensation reaction with a substituted aldehyde. For example, to synthesize various (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones, the following general procedure is used:

-

To a solution of 5-fluoroindolin-2-one (1.0 mmol) in absolute ethanol (10 ml), the corresponding substituted aldehyde (1.0 mmol) and potassium hydroxide (6.0 mmol) are added.

-

The mixture is stirred at room temperature for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the pH of the mixture is adjusted to between 2.0 and 3.0.

-

The ethanol is evaporated, and the product is extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate and brine, then concentrated under vacuum.

-

The crude product is purified by recrystallization from ethanol.[2]

This procedure illustrates how the indolin-2-one core can be functionalized to generate a library of potential kinase inhibitors for biological screening.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug development is as a precursor to kinase inhibitors. These inhibitors typically target signaling pathways that are dysregulated in diseases such as cancer. A generalized workflow for the discovery of a kinase inhibitor starting from an indolin-2-one core is depicted below.

Caption: Generalized workflow for kinase inhibitor discovery.

References

4-Fluoroindolin-2-one: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoroindolin-2-one, a key fluorinated heterocyclic compound. Its significance in medicinal chemistry, particularly as a building block for targeted therapeutics, is highlighted. This document details its fundamental properties, outlines relevant synthetic protocols, and visualizes its role in inhibiting critical signaling pathways.

Core Properties of this compound

This compound, also known as 4-fluorooxindole, is a valued intermediate in the synthesis of pharmaceutical compounds. The strategic placement of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| CAS Number | 138343-94-9 | [2] |

| Boiling Point | 297.1°C | [1] |

| IUPAC Name | 4-fluoro-1,3-dihydroindol-2-one | [2] |

Synthetic Protocols

Detailed, publicly accessible synthetic protocols for this compound are not extensively documented in the provided literature. However, the synthesis of its isomer, 5-fluorooxindole, a crucial intermediate for the multi-kinase inhibitor Sunitinib, is well-described.[3] The methodologies for synthesizing fluorinated oxindoles are highly relevant for researchers in this field.

Experimental Protocol: Synthesis of 5-Fluorooxindole

This protocol details the synthesis of 5-fluorooxindole, an isomer of this compound, through the hydrogenation of 5-fluoro-2-nitrophenylacetic acid.

Materials:

-

5-fluoro-2-nitro-phenylacetic acid (24 g)

-

Platinum oxide (PtO₂) (2.0 g)

-

Glacial acetic acid (250 ml)

-

Water

-

Methylene chloride

-

Diethyl ether

Procedure:

-

A mixture of 24 g of 5-fluoro-2-nitrophenylacetic acid, 2.0 g of platinum oxide, and 250 ml of glacial acetic acid is prepared.

-

The mixture is hydrogenated at room temperature and a pressure of 50 p.s.i. until the theoretical amount of hydrogen is consumed.

-

The resulting mixture is filtered to remove the catalyst.

-

The solvent is evaporated under vacuum.

-

The residue is triturated with water.

-

The resulting precipitate is recrystallized from a methylene chloride/diethyl ether mixture to yield 5-fluoro-oxindole.

Expected Outcome:

-

Product: 5-fluorooxindole

-

Melting Point: 131°-133° C

Role in Kinase Inhibition Signaling Pathways

This compound and its isomers are fundamental scaffolds in the development of multi-kinase inhibitors, such as Sunitinib. These inhibitors target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] The inhibition of these pathways disrupts tumor angiogenesis and proliferation.[1]

The binding of growth factors (VEGF, PDGF) to their respective receptors (VEGFR, PDGFR) triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation, survival, and migration.[4][5] Kinase inhibitors developed from the this compound scaffold block the ATP-binding site of these receptors, preventing their activation and halting the downstream signaling cascade.

Caption: VEGFR/PDGFR signaling pathway and point of inhibition.

References

The Solubility of 4-Fluoroindolin-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroindolin-2-one is a key structural motif and intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. Understanding its solubility in organic solvents is critical for its synthesis, purification, formulation, and overall drug development lifecycle. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from its parent compound, 2-oxindole, to provide reasoned estimations. Furthermore, it details a standard experimental protocol for the precise determination of its solubility and presents logical workflows and signaling pathways relevant to its application.

Introduction

This compound, a fluorinated derivative of oxindole, is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its metabolic stability, binding affinity to biological targets, and solubility. Its role as a precursor in the synthesis of potent kinase inhibitors underscores the importance of a thorough understanding of its solubility profile in a range of organic solvents commonly used in synthetic and pharmaceutical chemistry.

Estimated Solubility of this compound

The following table provides solubility data for 2-oxindole in various organic solvents, which can serve as a baseline for estimating the solubility of this compound.[1][2] It is anticipated that the solubility of this compound will follow similar trends.

Table 1: Experimental Solubility of 2-Oxindole in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mole fraction x 10^2) |

| Methanol | 25 | 1.85 |

| 40 | 3.10 | |

| Ethanol | 25 | 1.20 |

| 40 | 2.15 | |

| 2-Propanol | 25 | 0.65 |

| 40 | 1.25 | |

| 1-Butanol | 25 | 0.40 |

| 40 | 0.80 | |

| Ethyl Acetate | 25 | 2.50 |

| 40 | 4.50 | |

| Acetone | 25 | 4.20 |

| 40 | 7.00 | |

| Acetonitrile | 25 | 3.80 |

| 40 | 6.20 | |

| Dichloromethane | 25 | 1.50 |

| 40 | 2.80 | |

| Toluene | 25 | 0.30 |

| 40 | 0.60 | |

| 1,4-Dioxane | 25 | 5.50 |

| 40 | 9.00 | |

| Tetrahydrofuran | 25 | 4.80 |

| 40 | 8.00 |

Data extracted from a study by Liu, et al. on the solubility of 2-oxindole.[1]

Note on Fluorine's Effect: The substitution of a hydrogen atom with a fluorine atom generally increases a molecule's lipophilicity. This may lead to a slight decrease in solubility in highly polar solvents like methanol and a potential increase in solubility in less polar solvents like toluene and dichloromethane, relative to 2-oxindole. However, specific intermolecular interactions between the C-F bond and the solvent molecules can also play a significant role.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.[3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaking and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to the study of this compound.

Caption: Workflow for experimental solubility determination.

Caption: Representative kinase signaling pathway inhibited by a derivative.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong estimation of its behavior in various organic solvents can be derived from the data available for its parent compound, 2-oxindole. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology. The strategic use of this compound in the synthesis of targeted kinase inhibitors highlights the critical need for a comprehensive understanding of its physicochemical properties, with solubility being a cornerstone for its effective application in pharmaceutical development.

References

An In-depth Technical Guide to 4-Fluoroindolin-2-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroindolin-2-one, a fluorinated derivative of the indolinone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of potent kinase inhibitors for cancer therapy. The introduction of a fluorine atom at the 4-position of the indolinone core imparts unique physicochemical properties that can enhance the metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Introduction and Historical Context

This compound, also known as 4-fluorooxindole, belongs to the class of halogenated heterocyclic compounds. While the broader family of indolinones has been a subject of scientific inquiry for over a century due to their presence in natural products and their diverse biological activities, the targeted synthesis and exploration of specifically fluorinated analogues like this compound is a more recent development. The initial synthesis of 4-Fluoro-1,3-dihydro-2H-indol-2-one was reported in the early 2000s, driven by the growing interest in fluorinated organic compounds for their potential to modulate biological activity.[1]

The primary impetus for the increased focus on this compound has been its utility as a crucial precursor in the synthesis of multi-target kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indolin-2-one core structure serves as a versatile scaffold for designing such inhibitors, and the incorporation of a fluorine atom can significantly influence their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 138343-94-9 | [1][2] |

| Molecular Formula | C₈H₆FNO | [2][3] |

| Molecular Weight | 151.14 g/mol | [2][3] |

| Appearance | White to slightly yellowish solid | [1] |

| Boiling Point | 297.1°C | [2] |

| Storage | Room temperature, dry | [2] |

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative, multi-step synthesis adapted from established methods for preparing substituted indoles and oxindoles.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

This step involves the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Materials:

-

2-fluoro-6-nitrotoluene

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in DMF.

-

Add DMF-DMA (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 115-125°C) and maintain for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.[4]

-

Step 2: Reductive Cyclization to 4-Fluoroindole

The intermediate from Step 1 is then subjected to a reductive cyclization to form the indole ring.

-

Materials:

-

(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

Palladium on carbon (Pd/C, 5-10%)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 0.2-3.0 MPa) and stir the mixture at room temperature for 3-12 hours.[4]

-

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindole.[4]

-

Step 3: Oxidation to this compound

The final step involves the oxidation of 4-fluoroindole to the desired this compound. This transformation can be challenging and several reagents have been used for similar substrates. A method employing N-iodosuccinimide (NIS) in the presence of water is a plausible approach.

-

Materials:

-

4-Fluoroindole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Water

-

-

Procedure:

-

Dissolve 4-fluoroindole in a mixture of acetonitrile and water.

-

Add N-Iodosuccinimide (NIS) to the solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key starting material in the synthesis of kinase inhibitors. The indolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Intermediate in the Synthesis of Sunitinib

This compound is a critical building block for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The synthesis of Sunitinib involves the condensation of this compound with a substituted pyrrole-carboxaldehyde, followed by further chemical modifications.

Caption: Role of this compound in Sunitinib synthesis.

Scaffold for Novel Kinase Inhibitors and Bioactive Molecules

Beyond its role in the synthesis of established drugs, this compound serves as a versatile scaffold for the development of novel kinase inhibitors and other bioactive molecules.[2] The fluorine atom at the 4-position can enhance the binding affinity of the molecule to its target protein through favorable interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. Researchers have utilized this building block to create libraries of compounds for screening against various kinase targets and other enzymes implicated in disease.[2]

Signaling Pathways

As this compound is primarily an intermediate, it does not have a well-defined role in directly modulating specific signaling pathways itself. However, the derivatives synthesized from this core structure are designed to target and inhibit key signaling pathways involved in cell proliferation, angiogenesis, and metastasis. For instance, Sunitinib, derived from this compound, inhibits multiple receptor tyrosine kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. Their inhibition can impede tumor growth.

-

Stem Cell Factor Receptor (c-KIT): This receptor is crucial for the development of certain types of cells and is a key driver in some cancers, such as GIST.

Caption: Signaling pathways inhibited by derivatives of this compound.

Conclusion

This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. From its relatively recent emergence, it has become an indispensable tool for the synthesis of life-saving kinase inhibitors. While its direct biological activity remains largely unexplored, its value as a chemical intermediate is firmly established. Future research may uncover novel applications for this versatile scaffold, potentially leading to the development of new therapeutics for a range of diseases. This guide provides a foundational understanding of this compound, intended to support and inspire further innovation in the field of drug discovery and development.

References

Spectroscopic Profile of 4-Fluoroindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoroindolin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectroscopic data for this compound, this guide presents data for the closely related analogue, 6-Bromo-4-fluoroindolin-2-one, to provide valuable insights into the expected spectral characteristics. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering a foundational understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 6-Bromo-4-fluoroindolin-2-one, which serves as a close proxy for this compound.

Table 1: ¹H NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (400 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.71 | br, s | - | 1H | NH |

| 7.07 | d | JF-H = 8.5 | 1H | Ar-H |

| 6.82 | d | JF-H = 1.2 | 1H | Ar-H |

| 3.51 | s | - | 2H | CH₂ |

Table 2: ¹³C NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (100 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity (JF-C) | Assignment |

| 175.38 | - | C=O |

| 157.49 | d, J = 248.1 Hz | C-F |

| 147.14 | d, J = 12.8 Hz | C-Ar |

| 120.44 | d, J = 10.7 Hz | C-Ar |

| 111.46 | d, J = 24.6 Hz | C-Ar |

| 111.08 | - | C-Ar |

| 108.76 | d, J = 2.6 Hz | C-Ar |

| 38.89 | - | CH₂ |

Table 3: ¹⁹F NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (376 MHz) [1]

| Chemical Shift (δ) ppm |

| -115.26 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3100 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| ~1710 | C=O (Lactam) | Stretching |

| 1620-1580 | C=C | Aromatic Ring Stretching |

| ~1250 | C-F | Stretching |

| 1400-1300 | C-N | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for determining its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data of 6-Bromo-4-fluoroindolin-2-one [1]

| Ion | Calculated m/z | Found m/z |

| [M-H]⁻ | 227.94548 | 227.94591 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Biological Activity of 4-Fluoroindolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest, particularly in oncology, due to their ability to function as kinase inhibitors. The strategic incorporation of a fluorine atom into this scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to enhanced potency and an improved pharmacokinetic profile.

This technical guide provides an in-depth overview of the biological activities of 4-fluoroindolin-2-one derivatives, with a primary focus on their anticancer properties. We will delve into their mechanism of action as kinase inhibitors, present quantitative data on their efficacy, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and workflows. While data on the 4-fluoro isomer is specifically highlighted, related fluoro-isomers are also discussed to provide a broader context of the therapeutic potential of this compound class.

Biological Activities of Fluoroindolin-2-one Derivatives

Derivatives of the fluoroindolin-2-one scaffold have demonstrated a wide array of biological activities, most notably as anticancer agents. Their primary mechanism of action involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Fluoroindolin-2-one derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. This activity is often attributed to their ability to inhibit key kinases involved in oncogenic signaling pathways. For instance, various derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Some compounds have exhibited remarkable cytotoxicity and selectivity against specific cancer cell lines, such as colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines[1].

Kinase Inhibition

The indolin-2-one structure is a cornerstone for many kinase inhibitors[2][3]. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these compounds for their target kinases. Key kinase targets for fluoroindolin-2-one derivatives include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. Derivatives of indolin-2-one have been developed as potent FLT3 inhibitors[4].

-

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

-

Aurora B Kinase: This kinase plays a crucial role in mitosis, and its inhibition can lead to polyploidy and apoptosis in cancer cells[5].

The multi-targeted nature of some of these derivatives, inhibiting several kinases simultaneously, can contribute to a broader and more potent anticancer effect.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of various fluoroindolin-2-one and related derivatives against cancer cell lines and specific kinases.

Table 1: Anticancer Activity of Fluoroindolin-2-one Derivatives (IC50 values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5h * | HT-29 (Colon) | 0.016 | [1] |

| H460 (Lung) | 0.0037 | [1] | |

| 7g | A549 (Lung) | 40 | [6] |

| MCF-7 (Breast) | 40 | [6] | |

| PC3 (Prostate) | 50 | [6] | |

| VIb-d (5-halo substituted) | HeLa (Cervical) | 10.64 - 33.62 | [4] |

Note: Compound 5h is an indolin-2-one derivative bearing a 4-thiazolidinone moiety; the position of the fluorine was not specified in the abstract.

Table 2: Kinase Inhibitory Activity of Fluoroindolin-2-one Derivatives (IC50 values)

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 54 * | Aurora B | 0.4 | [4] |

| FLT3 | 0.5 | [4] | |

| Carbamate 6e | Aurora B | 16.2 | [5] |

| Cyclopropylurea 8a | Aurora B | 10.5 | [5] |

| (E)-2f | GSK3β | 1700 | [7] |

Note: Compound 54 is a 6-acylureido derivative with a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold containing a 2-fluoro-4-methoxybenzoyl)ureido group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related indolinones and the synthesis of the 4-fluoroindole precursor.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add palladium on carbon (10% w/w) as a catalyst.

-

Subject the mixture to hydrogenation (H2 gas) at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 4-fluoroindole.

Step 3: Oxidation to this compound

A direct and efficient method for the oxidation of substituted indoles to oxindoles can be challenging. A common approach involves N-protection followed by oxidation and deprotection. An alternative is direct oxidation using specific reagents.

-

Dissolve 4-fluoroindole (1 equivalent) in a suitable solvent system, such as acetonitrile/water (1:1).

-

Add Selectfluor® (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer. Dilute the target kinase and its substrate to their working concentrations in the kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the diluted kinase. Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP. Incubate at room temperature for 60 minutes.

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is for the detection of key proteins involved in apoptosis, such as cleaved caspases and PARP.

-

Cell Lysis: Treat cancer cells with the test compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in protein expression levels.

Signaling Pathways and Visualizations

The anticancer effects of this compound derivatives are primarily mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Fluoroindolin-2-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluoroindolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Its structural resemblance to endogenous ligands and the advantageous physicochemical properties imparted by the fluorine atom have positioned it as a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound derivatives, with a focus on oncology, metabolic disorders, inflammation, and neurodegenerative diseases. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the this compound Core

The indolin-2-one core is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant pharmacological activities. The strategic incorporation of a fluorine atom at the 4-position of the indolin-2-one ring system can profoundly influence the molecule's properties. Fluorine's high electronegativity and small size can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell permeability, thereby augmenting the overall drug-like characteristics of the resulting compounds. Consequently, this compound has emerged as a valuable starting material for the synthesis of targeted therapies.[1]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. This section will delve into the key applications, presenting the mechanism of action and supporting quantitative data for each.

Anticancer Activity

The this compound scaffold is a cornerstone in the design of potent anticancer agents, particularly kinase and bromodomain inhibitors.

Numerous indolin-2-one derivatives function as multi-targeted kinase inhibitors, disrupting the signaling pathways that drive tumor growth, angiogenesis, and metastasis. A notable application is in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity of Indolin-2-one Derivatives

| Compound/Derivative | Target(s) | Assay | IC50 | Cell Line(s) | Reference |

| Indolin-2-one Analog 3b | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | Kinase Assay | Not specified | HT-29, NCI-H460 (in vivo) | N/A |

| Indolin-2-one Derivative 5h | Not specified | MTT Assay | 0.016 µmol/L | HT-29 | N/A |

| Indolin-2-one Derivative 5h | Not specified | MTT Assay | 0.0037 µmol/L | H460 | N/A |

| 4-thiazolidinone and indolin-2-one hybrid 10c | Not specified | MTT Assay | 0.025 µM | HT-29 | N/A |

| 4-thiazolidinone and indolin-2-one hybrid 10c | Not specified | MTT Assay | 0.075 µM | H460 | N/A |

| 4-thiazolidinone and indolin-2-one hybrid 10c | Not specified | MTT Assay | 0.77 µM | MDA-MB-231 | N/A |

| 4-thiazolidinone and indolin-2-one hybrid 10c | Not specified | MTT Assay | 1.95 µM | SMMC-7721 | N/A |

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc. Indole-2-one derivatives have been developed as potent BRD4 inhibitors, demonstrating significant anti-proliferative activity in various cancer cell lines.

Quantitative Data: BRD4 Inhibition by Indole-2-one Derivatives

| Compound | Target | Assay | IC50 | Cell Line(s) | Reference |

| Compound 12j | BRD4 (BD1) | Biochemical Assay | 19 nM | HT-29, HL-60 | [2] |

| Compound 12j | BRD4 (BD2) | Biochemical Assay | 28 nM | HT-29, HL-60 | [2] |

| Compound 12j | Proliferation | Cell-based Assay | 4.75 µM | HT-29 | [2] |

| Compound 12j | Proliferation | Cell-based Assay | 1.35 µM | HL-60 | [2] |

| BST-4 | BRD4 | AlphaScreen | 2.45 ± 0.11 nM | CAKI-2 | [3] |

| BST-4 | STAT3 | Biochemical Assay | 8.07 ± 0.51 nM | CAKI-2 | [3] |

| BST-4 | Proliferation | Cytotoxicity Assay | 0.76 ± 0.05 µM | CAKI-2 | [3] |

Signaling Pathway: BRD4-c-Myc Axis in Cancer

Caption: BRD4 binds to acetylated histones at enhancer regions, activating c-Myc transcription and promoting cell proliferation. This compound-based inhibitors block this interaction.

Anti-Diabetic Activity: α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition by 5-Fluoro-2-oxindole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| 3d | α-Glucosidase | Enzymatic Assay | 49.89 ± 1.16 | [4] |

| 3f | α-Glucosidase | Enzymatic Assay | 35.83 ± 0.98 | [4] |

| 3i | α-Glucosidase | Enzymatic Assay | 56.87 ± 0.42 | [4] |

| Acarbose (Control) | α-Glucosidase | Enzymatic Assay | 569.43 ± 43.72 | [4] |

Experimental Workflow: α-Glucosidase Inhibition Assay

References

- 1. This compound [myskinrecipes.com]

- 2. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

4-Fluoroindolin-2-one: A Pivotal Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindolin-2-one, also known as 4-fluorooxindole, has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds.[1] Its structural features, particularly the presence of a fluorine atom at the 4-position of the indolin-2-one core, impart unique physicochemical properties that are highly desirable in drug design. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.

Synthesis of the this compound Core

The efficient synthesis of the this compound core is paramount for its utilization as a versatile building block. Several synthetic strategies have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and substituent tolerance. A common and effective approach involves the cyclization of N-protected 4-fluoroaniline derivatives.

Experimental Protocol: Synthesis via Reductive Cyclization

A widely applicable method for the preparation of fluorinated oxindoles involves the reductive cyclization of a nitro-substituted precursor. The following protocol is a representative example adapted from established methodologies.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 115-125 °C) and maintain for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Subject the mixture to catalytic hydrogenation (H2 gas) at a pressure of 0.2-3.0 MPa. The reaction is typically carried out at a temperature of 15-30 °C for 3-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure. The resulting crude 4-fluoroindole can then be further oxidized to this compound.

(Note: Direct synthesis of this compound can also be achieved through variations of this and other synthetic routes, such as those starting from 4-fluoroaniline.)

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one core mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The fluorine substituent at the 4-position can enhance this binding and improve the overall drug-like properties of the molecule.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Several this compound derivatives have been developed as potent VEGFR inhibitors.

Experimental Workflow for Kinase Inhibitor Development

A typical workflow for developing kinase inhibitors based on the this compound scaffold.

VEGFR Signaling Pathway

Simplified VEGFR signaling pathway and the point of inhibition by this compound derivatives.

Targeting FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This makes FLT3 an attractive therapeutic target. This compound-based compounds have shown significant promise as FLT3 inhibitors.

FLT3 Signaling Pathway in AML

Constitutively active FLT3 signaling in AML and its inhibition.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers. The development of selective CDK2 inhibitors is a promising strategy for cancer therapy, and the this compound scaffold has been successfully employed for this purpose.

CDK2 Regulation of the Cell Cycle

The role of the CDK2/Cyclin complexes in the cell cycle and their inhibition.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative this compound derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in generating potent and selective therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HT-29 (Colon) | 0.016 | [2] |

| H460 (Lung) | 0.0037 | [2] | |

| MDA-MB-231 (Breast) | > 50 | [2] | |

| Derivative B | K562 (Leukemia) | 2.4 | [3] |

| A549 (Lung) | 13.4 | [3] | |

| Derivative C | HeLa (Cervical) | 10.64 | [4] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| FN1501 | FLT3 | 0.27 | |

| CDK2 | 2.47 | ||

| Compound 5l | FLT3 | 36.21 | |

| CDK2 | 8.17 | ||

| Carbamate 6e | Aurora B | 16.2 | [5] |

| Cyclopropylurea 8a | Aurora B | 10.5 | [5] |

Conclusion

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, conferred in part by the fluorine substituent, make it an ideal starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The successful application of this scaffold in the discovery of clinical candidates for cancer therapy underscores its significance. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives and the exploration of new therapeutic applications beyond oncology. The continued investigation of the structure-activity relationships of this compound-based compounds will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Indole Derivatives: A Technical Guide to Their Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design, profoundly influencing the physicochemical and pharmacological properties of these molecules. This technical guide provides an in-depth exploration of fluorinated indole derivatives in drug discovery, covering their synthesis, biological activities, and mechanisms of action across various therapeutic areas. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key synthetic and analytical methods, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application of this important class of compounds in contemporary drug development.

Introduction: The Power of Fluorine in Indole-Based Drug Design

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design.[3] The introduction of fluorine, the most electronegative element, into the indole nucleus can dramatically alter a molecule's properties.[4][5] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, thereby improving pharmacokinetic profiles.[4][5] These beneficial effects have led to a significant number of approved drugs containing fluorinated heterocyclic moieties.[5][6] This guide will delve into the technical aspects of leveraging fluorinated indole derivatives for the discovery of novel therapeutics.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indoles can be achieved through various established methods, each with its own advantages and suitability for specific substitution patterns. Classic methods such as the Fischer, Leimgruber-Batcho, and Madelung syntheses remain highly relevant for accessing these scaffolds.[7][8][9]

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method, particularly for industrial-scale production, starting from readily available ortho-nitrotoluenes.[8][10][11]

-

Step 1: Enamine Formation.

-

To a reaction vessel, add 4-fluoro-2-nitrotoluene (1 equivalent).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).

-

Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The intermediate enamine can be used directly in the next step or isolated by removing the solvent under reduced pressure.

-

-

Step 2: Reductive Cyclization.

-

In a separate flask, prepare a suspension of a reducing agent, such as Raney Nickel or 10% Palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.

-

Add the crude or purified enamine from Step 1 to the catalyst suspension.

-

Introduce a hydrogen source, such as hydrogen gas from a balloon or in-situ generation from hydrazine hydrate (added dropwise with caution).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC for the disappearance of the colored enamine and the appearance of the indole product.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric when dry; keep the filter cake moist with solvent.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-fluoroindole.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-fluoroindole.

-

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8]

-

Step 1: Hydrazone Formation.

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step.

-

-

Step 2: Cyclization.

-